methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride
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Overview
Description
Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl. It is a cyclobutane derivative that features an amino group, a hydroxymethyl group, and a carboxylate ester group. This compound is often used in pharmaceutical and organic synthesis due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with an amino alcohol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and recrystallization. The final product is usually obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of methyl 1-carboxy-3-(hydroxymethyl)cyclobutane-1-carboxylate.
Reduction: Formation of methyl 1-amino-3-(hydroxymethyl)cyclobutane.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in covalent bonding with active sites, altering the function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate hydrochloride: Similar structure but with a trifluoromethyl group, which can influence its reactivity and biological activity.
Methyl 1-[(2-hydroxyethyl)amino]cyclobutane-1-carboxylate hydrochloride: Contains a hydroxyethyl group, affecting its solubility and interaction with biological targets.
Uniqueness
Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-6(10)7(8)2-5(3-7)4-9;/h5,9H,2-4,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOFOZFNRKKIPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780689-03-3 |
Source
|
Record name | methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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